Ono-DI-004

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

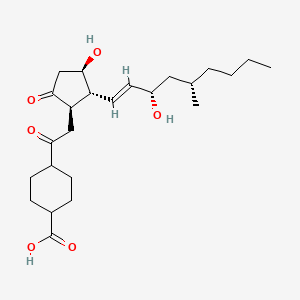

ONO-DI-004 is a synthetic organic compound known for its role as a selective EP1 Prostanoid receptor agonist . It has a molecular formula of C24H38O6 and a molecular weight of 422.55 g/mol . This compound is primarily used in scientific research to study the effects of EP1 receptor activation in various biological processes .

Vorbereitungsmethoden

The synthesis of ONO-DI-004 involves several steps, starting with the preparation of the key intermediate, which is then subjected to various chemical reactions to form the final product. The synthetic route typically includes the following steps :

Formation of the Intermediate: The initial step involves the preparation of a cyclopentyl derivative through a series of reactions, including hydrolysis and esterification.

Cyclization: The intermediate undergoes cyclization to form a cyclopentane ring.

Functional Group Modification: The cyclopentane derivative is then modified to introduce the necessary functional groups, such as hydroxyl and carboxyl groups.

Final Assembly: The final step involves the coupling of the modified cyclopentane derivative with a cyclohexane carboxylic acid derivative to form this compound.

Analyse Chemischer Reaktionen

ONO-DI-004 undergoes various chemical reactions, including oxidation, reduction, and substitution . Some common reactions include:

Oxidation: The hydroxyl groups in this compound can be oxidized to form ketones or aldehydes.

Reduction: The carbonyl groups can be reduced to form alcohols.

Substitution: The compound can undergo substitution reactions to introduce different functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

ONO-DI-004 has a wide range of applications in scientific research :

Chemistry: It is used to study the chemical properties and reactivity of EP1 receptor agonists.

Biology: this compound is used to investigate the role of EP1 receptors in various biological processes, including inflammation, pain perception, and cell signaling.

Industry: While its industrial applications are limited, this compound is used in the development of new pharmaceuticals targeting EP1 receptors.

Wirkmechanismus

ONO-DI-004 exerts its effects by selectively activating the EP1 Prostanoid receptor . This receptor is a G-protein-coupled receptor that mediates various physiological responses, including inflammation and pain perception . Upon activation by this compound, the EP1 receptor triggers intracellular signaling pathways involving cyclic adenosine monophosphate (cAMP) and calcium ions (Ca2+), leading to the modulation of cellular functions .

Vergleich Mit ähnlichen Verbindungen

ONO-DI-004 is unique among EP1 receptor agonists due to its high selectivity and potency . Similar compounds include:

Butaprost: An EP2 receptor agonist used to study the role of EP2 receptors in smooth muscle relaxation.

ONO-AE1-329: An EP4 receptor agonist used in research on vascular smooth muscle relaxation.

ONO-8713: An EP1 receptor antagonist used to investigate the inhibitory effects on EP1 receptor activation.

Compared to these compounds, this compound is specifically designed to selectively activate the EP1 receptor, making it a valuable tool for studying the specific effects of EP1 receptor activation in various biological systems .

Biologische Aktivität

Ono-DI-004 is a compound primarily recognized for its role as a selective agonist of the prostaglandin E receptor EP1. This article delves into the biological activity of this compound, examining its mechanisms, effects on various biological systems, and relevant research findings.

Overview of Prostaglandin E Receptors

Prostaglandin E receptors (EP receptors) are a group of G protein-coupled receptors that mediate the effects of prostaglandins, which are lipid compounds involved in various physiological processes, including inflammation, pain modulation, and gastric protection. The four main subtypes—EP1, EP2, EP3, and EP4—exhibit distinct signaling pathways and biological functions.

This compound selectively activates the EP1 receptor. Activation of this receptor is associated with various physiological responses, including:

- Smooth Muscle Contraction : this compound has been shown to induce contraction in smooth muscle tissues, particularly in the trachea of guinea pigs .

- Neurobehavioral Effects : Research indicates that this compound may influence behavior under stress conditions by modulating impulsivity and anxiety-related responses in animal models .

In Vitro Studies

In vitro studies have demonstrated that this compound does not suppress ethanol-induced apoptosis in gastric mucosal cells, indicating its specificity towards the EP1 receptor without cross-reactivity with other receptor subtypes such as EP2 or EP3 . This specificity is crucial for understanding its potential therapeutic applications.

In Vivo Studies

In vivo studies involving animal models have provided insights into the physiological roles of this compound:

- Respiratory Function : this compound's agonistic action on EP1 receptors was evaluated in guinea pig tracheal tissues. It was found to induce significant contraction responses, suggesting its potential role in respiratory conditions .

- Behavioral Impact : In behavioral assays, this compound did not significantly alter ambulation but suppressed rearing and grooming behaviors under stress, hinting at its possible anxiolytic effects .

Data Table: Summary of Biological Activities

Case Study 1: Respiratory Response

A study investigated the effects of this compound on airway responsiveness. The compound induced significant contractions in isolated tracheal preparations from guinea pigs when stimulated with PGE2, confirming its role as an EP1 agonist.

Case Study 2: Neurobehavioral Effects

In a controlled experiment assessing impulsive behavior under stress, subjects treated with this compound exhibited reduced rates of rearing compared to control groups. This suggests a potential therapeutic avenue for managing stress-related disorders through selective EP1 activation.

Eigenschaften

CAS-Nummer |

87-71-8 |

|---|---|

Molekularformel |

C24H38O6 |

Molekulargewicht |

422.6 g/mol |

IUPAC-Name |

4-[2-[(1R,2R,3R)-3-hydroxy-2-[(E,3S,5S)-3-hydroxy-5-methylnon-1-enyl]-5-oxocyclopentyl]acetyl]cyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C24H38O6/c1-3-4-5-15(2)12-18(25)10-11-19-20(23(28)14-22(19)27)13-21(26)16-6-8-17(9-7-16)24(29)30/h10-11,15-20,22,25,27H,3-9,12-14H2,1-2H3,(H,29,30)/b11-10+/t15-,16?,17?,18+,19+,20+,22+/m0/s1 |

InChI-Schlüssel |

KWRRIFVHVJWXPU-HVCOQRSISA-N |

SMILES |

CCCCC(C)CC(C=CC1C(CC(=O)C1CC(=O)C2CCC(CC2)C(=O)O)O)O |

Isomerische SMILES |

CCCC[C@H](C)C[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CC(=O)C2CCC(CC2)C(=O)O)O)O |

Kanonische SMILES |

CCCCC(C)CC(C=CC1C(CC(=O)C1CC(=O)C2CCC(CC2)C(=O)O)O)O |

Synonyme |

ONO-DI-004 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.